molecular formula C14H8BrN3O3 B5760088 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B5760088
M. Wt: 346.13 g/mol
InChI Key: WMRQAXSKXRUMNQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been used for the synthesis of fluorescent probes and sensors. In organic electronics, this compound has been used as a building block for the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins that play a key role in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole have been studied extensively. In vitro studies have shown that this compound exhibits anticancer, antimicrobial, and anti-inflammatory properties. It has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole in lab experiments is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods. Another advantage is its versatility, as it can be used in different fields, including medicinal chemistry, material science, and organic electronics. However, one of the limitations of using this compound is its potential toxicity, as some studies have suggested that it may have adverse effects on certain cell types.

Future Directions

There are several future directions for the research on 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. One of the directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can be synthesized using different methods, including condensation reactions and cyclization reactions. One of the commonly used methods for the synthesis of this compound is the reaction between 4-bromoaniline and 3-nitrobenzaldehyde in the presence of a base and a catalyst. The reaction yields 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole as the final product.

properties

IUPAC Name

2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-11-6-4-9(5-7-11)13-16-17-14(21-13)10-2-1-3-12(8-10)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRQAXSKXRUMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

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